1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
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Overview
Description
1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a heterocyclic organic compound with the molecular formula C6H5N3O3 It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of a suitable nitrile with a methoxy-substituted urea under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.
Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in large quantities. These methods often employ automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can be compared with other similar compounds, such as:
2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pyrimidinecarbonitrile: Has a different substitution pattern, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
1-methoxy-2,4-dioxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c1-12-9-3-4(2-7)5(10)8-6(9)11/h3H,1H3,(H,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJFTDOPGHANAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C(=O)NC1=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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